molecular formula C5H7N3S B2601615 5-Amino-2-(methylthio)pyrimidine CAS No. 42382-46-7

5-Amino-2-(methylthio)pyrimidine

Cat. No.: B2601615
CAS No.: 42382-46-7
M. Wt: 141.19
InChI Key: NRJNAXLXHFQYEX-UHFFFAOYSA-N
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Description

5-Amino-2-(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(methylthio)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-nitropyrimidine with methylthiolate, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(methylthio)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of nucleic acids in microorganisms by interfering with enzymes involved in the replication process. In cancer research, it may act by inhibiting key enzymes or signaling pathways that are essential for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(methylthio)pyrimidine is unique due to the presence of both an amino group and a methylthio group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

2-methylsulfanylpyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJNAXLXHFQYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42382-46-7
Record name 5-AMINO-2-(METHYLTHIO)PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5 g (29.2 mmol) of 2-methylsulfanyl-5-nitropyrimidine in 200 mL of absolute ethanol and 120 mL of glacial acetic acid was added 16.31 g (292 mmol) of iron powder and the mixture was heated in an oil bath maintained at 80° C. for 2 hours. The reaction was diluted with 250 mL of ethyl acetate and filtered through CELITE® filter aid. The filtrate was washed with two portions of 100 mL of water, and the pH of the organic layer was adjusted by adding saturated aqueous sodium carbonate solution until the pH was 8. The organic layer washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford 2.1 g (51%) of 2-methylsulfanylpyrimidin-5-ylamine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
16.31 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

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